molecular formula C13H11BrO2 B8682701 Ethyl 8-bromo-1-naphthoate

Ethyl 8-bromo-1-naphthoate

Cat. No.: B8682701
M. Wt: 279.13 g/mol
InChI Key: OVVPVFKLUFMBJB-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-1-naphthoate is a brominated naphthoate ester characterized by a bromine substituent at the 8-position and an ethyl ester group at the 1-position of the naphthalene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as diazepines and triazepines, which exhibit antimicrobial activity . Its synthesis typically involves bromination of a naphthoate precursor under controlled conditions. For example, ethyl 1-[(chloroacetyl)amido]-8-bromonaphtho[2,1-b]furan-2-carboxylate is synthesized by slow addition of bromine in acetic acid, followed by filtration and drying . The bromine atom at the 8-position enhances electrophilic reactivity, enabling further functionalization, while the ester group provides stability and solubility in organic solvents.

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

ethyl 8-bromonaphthalene-1-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)10-7-3-5-9-6-4-8-11(14)12(9)10/h3-8H,2H2,1H3

InChI Key

OVVPVFKLUFMBJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C(=CC=C2)Br

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 8-position acts as a leaving group in nucleophilic aromatic substitution (NAS):

  • Reagents : Nucleophiles (e.g., hydroxide, alkoxide).

  • Conditions : High temperatures or polar aprotic solvents.

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to form 8-bromo-1-naphthoic acid:

  • Base-catalyzed hydrolysis :

    • Reagents : Aqueous NaOH or KOH.

    • Conditions : Heat (reflux).

  • Acid-catalyzed hydrolysis :

    • Reagents : HCl or H₂SO₄ in aqueous ethanol.

Reductions

The ester group can be reduced to an alcohol or alkane:

  • LiAlH₄ : Reduces esters to alcohols.

  • Hydrogenolysis : Converts esters to alkanes under H₂/Pd-C.

Bromination Mechanism

The bromination occurs via electrophilic aromatic substitution. The FeBr₃ catalyst polarizes Br₂ into Br⁺ and Br⁻, enabling regioselective bromination at the 8-position due to the activating ester group at the 1-position.

Decarboxylative Halogenation

In related systems, decarboxylative halogenation involves homolytic cleavage of acyloxy radicals, leading to alkyl halides. While not directly observed for ethyl 8-bromo-1-naphthoate, analogous mechanisms suggest potential for radical-based transformations .

Glycosylation

This compound derivatives are used as donors in gold-catalyzed SN2 glycosylation , achieving high stereoselectivity (>30:1 α/β ratio) under optimized conditions .

Table 1: Reaction Conditions for Glycosylation

EntryAcceptorLigandTemp./TimeYield (α/β)
5A1P(OPh)₃−20°C/5 h94% (>30/1)
12A2P(OPh)₃−20°C/6 h85% (α only)

Indole Derivatives

The acid form (8-bromo-1-naphthoic acid) is used in synthesizing 3-(8-halo-1-naphthoyl)indoles via coupling with indoles .

NMR Spectroscopy

¹H NMR (DMSO-d₆) :

  • δ 7.49 (t, J = 7.8 Hz, 1H)

  • δ 7.61 (t, J = 7.3 Hz, 1H)

  • δ 13.32 (s, 1H, COOH proton) .

¹³C NMR (DMSO-d₆) :

  • δ 171.3 (C=O ester) .

Hydrolysis Kinetics

While direct data for this compound is limited, ester hydrolysis generally follows base-catalyzed or acid-catalyzed pathways. Computational models like SPARC can estimate rate constants based on substituent effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 8-bromo-1-naphthoate shares structural similarities with other 8-substituted naphthalene derivatives. Below is a detailed comparison based on substituent effects, reactivity, and crystallographic properties:

Substituent Effects and Reactivity

Compound Substituents Key Reactivity/Applications Source
This compound Br (8), ethyl ester (1) Precursor for antimicrobial diazepines; bromine facilitates electrophilic substitution .
8-Bromo-naphthalen-1-amine Br (8), NH₂ (1) Reduced steric strain; forms intra-/intermolecular H-bonds, enabling crystal engineering .
Methyl 8-bromo-5-methoxy-1-naphthoate Br (8), OMe (5), methyl ester (1) Methoxy group at 5-position increases steric hindrance; synthesized via column chromatography (92% yield) .
  • Bromine Position : In all three compounds, bromine at the 8-position directs further substitution reactions. However, the nature of the 1-position substituent (ester vs. amine) significantly alters reactivity. For instance, the ester group in this compound is less nucleophilic than the amine in 8-Bromo-naphthalen-1-amine, making the latter more reactive in SNAr (nucleophilic aromatic substitution) reactions .
  • Steric and Electronic Effects : The amine group in 8-Bromo-naphthalen-1-amine allows for hydrogen bonding, reducing steric strain (Br···N distance: 3.070 Å) compared to strained 1,8-disubstituted naphthalenes with bulkier groups . In contrast, the ester group in this compound introduces steric bulk but stabilizes the molecule against hydrolysis.

Crystallographic and Stacking Behavior

  • 8-Bromo-naphthalen-1-amine : Exhibits a herringbone stacking motif due to intermolecular N–H···N hydrogen bonds, forming zigzag chains .

Q & A

Q. What are the standard synthetic routes for Ethyl 8-bromo-1-naphthoate, and what reaction conditions are critical for success?

this compound is synthesized via bromination of naphthoate precursors. Key steps include:

  • Bromination : Using bromine in acetic acid under controlled temperature (0–5°C) to avoid over-substitution .
  • Cyclization : Methanolic ammonia under nitrogen atmosphere to form heterocyclic derivatives, with reaction times ranging from 6–12 hours .
  • Purification : Recrystallization from ethanol or methanol to isolate the pure product. Monitoring via TLC (silica gel, hexane/ethyl acetate) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are the data interpreted?

  • 1H/13C NMR : Assign peaks based on coupling patterns and integration. For example, aromatic protons appear at δ 6.74–7.89 ppm, while the ethyl ester group shows a triplet near δ 1.2–1.4 ppm (CH3) and a quartet near δ 4.3–4.5 ppm (CH2) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 444 [M⁺] and 446 [M+2⁺] for brominated derivatives) to confirm molecular weight and isotopic patterns .

Q. How is the purity of this compound assessed during synthesis?

  • Melting Point Analysis : Compare observed melting points with literature values (e.g., 128–130°C for derivatives) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify purity .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?

  • Catalyst Screening : Test Lewis acids (e.g., AlCl3) to enhance electrophilic bromination efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for bromination; acetic acid minimizes side reactions .
  • Temperature Control : Maintain sub-5°C during bromination to suppress di-substitution .

Q. How do structural modifications (e.g., nitro vs. bromo substituents) influence the antimicrobial activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 8-nitro derivatives) and compare minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Probes : Use fluorescence quenching assays to assess membrane disruption or β-galactosidase inhibition to evaluate DNA intercalation .

Q. How can researchers resolve contradictions in reported antimicrobial data for this compound derivatives?

  • Standardized Assays : Adopt CLSI guidelines for broth microdilution to ensure consistency in MIC determinations .
  • Strain-Specific Analysis : Test activity against ATCC reference strains and clinical isolates to account for genetic variability .
  • Purity Validation : Re-test compounds after HPLC purification to exclude impurities as confounding factors .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model electronic effects (e.g., Fukui indices for electrophilic attack sites) .
  • Docking Studies : Simulate interactions with microbial enzymes (e.g., dihydrofolate reductase) to prioritize synthetic targets .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Bromination

ParameterOptimal ValueReference
Temperature0–5°C
SolventAcetic acid
Bromine Equivalents1.1 eq
Reaction Time2–4 hours

Q. Table 2: Antimicrobial Testing Parameters

Assay TypeMicrobial Strains TestedMIC Range (μg/mL)Reference
Broth MicrodilutionS. aureus ATCC 259238–64
Agar DiffusionE. coli ATCC 2592216–128

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